4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride
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Overview
Description
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride typically involves the introduction of halogen atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-3-nitrobenzotrifluoride with dichlorofluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an ionic liquid, and requires heating to facilitate the nitration reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Scientific Research Applications
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, including polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular signaling pathways, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)-benzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a dichlorofluoromethyl group.
4-Bromo-3-(dichlorofluoromethyl)-benzotrifluoride: Similar but with a bromine atom instead of a chlorine atom.
4-Chloro-3-(difluoromethyl)-benzotrifluoride: Similar but with a difluoromethyl group instead of a dichlorofluoromethyl group.
Uniqueness
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-chloro-2-[dichloro(fluoro)methyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNBXBSPPLXUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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